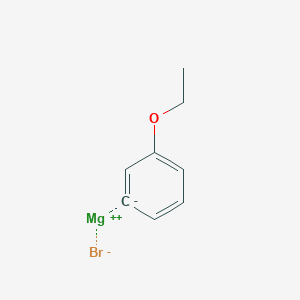

3-Ethoxyphenylmagnesium bromide

Description

3-Ethoxyphenylmagnesium bromide (C₈H₉BrMgO) is a Grignard reagent characterized by a magnesium center bonded to a bromine atom and a 3-ethoxyphenyl group. This organometallic compound is widely used in organic synthesis for nucleophilic additions, coupling reactions, and forming carbon-carbon bonds. Its ethoxy (-OCH₂CH₃) substituent at the meta position influences both electronic and steric properties, modulating reactivity compared to simpler aryl Grignard reagents like phenylmagnesium bromide. The compound is typically handled under inert conditions (e.g., nitrogen or argon) due to its sensitivity to moisture and air .

Properties

IUPAC Name |

magnesium;ethoxybenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.BrH.Mg/c1-2-9-8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCLGYNQABOKLB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C[C-]=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219706-48-6 | |

| Record name | 219706-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxyphenylmagnesium bromide is prepared through the reaction of 3-ethoxybromobenzene with magnesium metal in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from reacting with the Grignard reagent. The general reaction is as follows:

C8H9Br+Mg→C8H9MgBr

Industrial Production Methods

In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

3-Ethoxyphenylmagnesium bromide reacts with ketones, aldehydes, and nitriles to form tertiary alcohols, secondary alcohols, or ketones, respectively. Key findings include:

-

Reaction with Ketones : In a study synthesizing tertiary alcohols, analogous 3-methoxyphenylmagnesium bromide reacted with chalcones to yield products with anti-inflammatory activity (e.g., 78% yield for compound 1 ) .

-

Reaction with Nitriles : A continuous flow process using phenylmagnesium bromide derivatives demonstrated an 84% yield of propiophenone derivatives, suggesting similar efficiency for 3-ethoxyphenyl variants .

Carboxylation with CO₂

Grignard reagents react with CO₂ to form carboxylic acids. Mechanochemical methods for carboxylation of 3-alkoxyphenylmagnesium bromides (e.g., methoxy derivatives) yielded:

-

Electrophilic Quenching : CO₂ addition in ball-milling systems produced carboxylic acids (e.g., 59% yield for 4-tolylmagnesium bromide) but faced competition from ketone formation (up to 50% in sterically hindered cases) .

-

Solvent Effects : Reactions in tetrahydrofuran (THF) reduced ketone byproducts compared to gas-phase CO₂ methods .

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed couplings:

-

Kumada Coupling : Reacts with aryl halides (e.g., 1,2-dibromobenzene) to form biaryls. A Suzuki-Miyaura analog using 3-methoxyphenylboronic esters achieved 83% yield for terphenyl derivatives .

-

Byproduct Formation : High bromobenzene concentrations and elevated temperatures favor biphenyl side products (common in Grignard reactions) .

Functional Group Compatibility

-

Steric Hindrance : meta-Ethoxy groups hinder electrophilic attack, reducing yields in carboxylation (e.g., 25% for 2-methoxyphenyl derivatives) .

-

Electron Donation : The ethoxy group increases aryl ring electron density, accelerating nucleophilic addition but promoting ketone formation in CO₂ reactions .

Scientific Research Applications

3-Ethoxyphenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethoxyphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is due to the polarization of the carbon-magnesium bond, making the carbon atom highly nucleophilic.

Comparison with Similar Compounds

Research Findings and Case Studies

- Case Study 1: In , methoxyphenylmagnesium bromide reacted with 4-methoxybenzonitrile to yield a coupling product at 61% efficiency.

- Case Study 2 : 3,5-Dimethyl-4-methoxyphenyl Mg Br demonstrated superior stability in THF over 48 hours compared to unsubstituted phenylmagnesium bromide, highlighting the role of steric protection .

Biological Activity

3-Ethoxyphenylmagnesium bromide, a Grignard reagent, is a compound with significant potential in organic synthesis and biological applications. This article explores its biological activity, including its synthesis, reactivity, and potential therapeutic implications.

- Molecular Formula : C9H11BrMgO

- Molecular Weight : 227.29 g/mol

- CAS Number : 36282-40-3

- Structure : The compound features an ethoxy group attached to a phenyl ring, with a magnesium bromide moiety providing nucleophilic characteristics.

Synthesis and Reactivity

This compound can be synthesized through the reaction of 3-ethoxyphenyl bromide with magnesium in an anhydrous ether solvent. The general reaction can be represented as follows:

This Grignard reagent is highly reactive and can participate in various nucleophilic addition reactions, making it valuable for synthesizing complex organic molecules.

Antitumor Potential

Research indicates that Grignard reagents, including this compound, may exhibit antitumor properties. A study demonstrated that derivatives of phenylmagnesium bromides could induce apoptosis in cancer cell lines through the disruption of microtubule dynamics, which is crucial for cell division .

Neurotoxicity Studies

While exploring the safety profile of Grignard reagents, studies have shown that compounds like this compound can exhibit neurotoxic effects at higher concentrations. The compound's interaction with the central nervous system has been noted, necessitating caution in its application .

Case Studies

- Anticancer Activity : A specific study utilized this compound in the synthesis of spiro[indole-3,5′-isoxazoles], which showed promising results against various cancer cell lines. The yields of these compounds were optimized through different acid quenching methods, achieving up to 72% yield in some cases .

- Neurotoxicity Assessment : In a controlled study assessing the neurological impact of various Grignard reagents, this compound was found to cause significant neuronal cell death at concentrations exceeding 100 µM. This highlights the need for careful dosage regulation when considering its use in therapeutic applications .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.